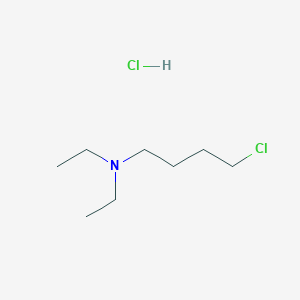
4-Chloro-N,N-diethyl-1-butanamine Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-N,N-diethyl-1-butanamine Hydrochloride is a chemical compound with the molecular formula C8H19Cl2N. It is commonly used in organic synthesis and as an intermediate in the production of various pharmaceuticals . This compound is characterized by the presence of a chloro group attached to a butanamine backbone, which is further substituted with diethyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-N,N-diethyl-1-butanamine Hydrochloride typically involves the reaction of 4-chlorobutanoyl chloride with diethylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified by recrystallization or distillation .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the conversion rate and minimize the formation of by-products. The final product is often obtained in high purity through multiple stages of purification, including distillation and crystallization .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-N,N-diethyl-1-butanamine Hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides.
Reduction Reactions: Reduction can lead to the formation of secondary or tertiary amines.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Major Products Formed
Substitution: Formation of N,N-diethyl-1-butanamine derivatives.
Oxidation: Formation of N,N-diethyl-1-butanamine N-oxide.
Reduction: Formation of N,N-diethylbutylamine.
Scientific Research Applications
4-Chloro-N,N-diethyl-1-butanamine Hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme inhibition and receptor binding.
Medicine: Serves as an intermediate in the synthesis of pharmaceuticals, including drugs for neurological disorders.
Industry: Utilized in the production of agrochemicals and specialty chemicals
Mechanism of Action
The mechanism of action of 4-Chloro-N,N-diethyl-1-butanamine Hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro group can participate in nucleophilic substitution reactions, while the diethylamine moiety can form hydrogen bonds or ionic interactions with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
4,4-Diethoxy-N,N-dimethyl-1-butanamine: Used in organic synthesis and as a pharmaceutical intermediate.
1-Butanamine, N,N-diethyl-: Similar structure but lacks the chloro group, leading to different reactivity and applications.
Uniqueness
4-Chloro-N,N-diethyl-1-butanamine Hydrochloride is unique due to the presence of the chloro group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound in various fields of research and industry .
Properties
Molecular Formula |
C8H19Cl2N |
|---|---|
Molecular Weight |
200.15 g/mol |
IUPAC Name |
4-chloro-N,N-diethylbutan-1-amine;hydrochloride |
InChI |
InChI=1S/C8H18ClN.ClH/c1-3-10(4-2)8-6-5-7-9;/h3-8H2,1-2H3;1H |
InChI Key |
JBWMGNXIAXGRCO-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCCCCl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


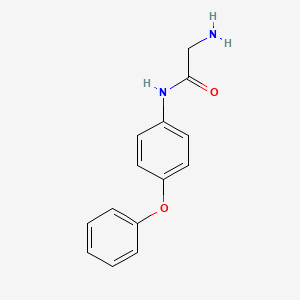
![N-[(5-fluorothiophen-2-yl)methyl]-1-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B15047659.png)
![O-[(5-bromo-2-fluorophenyl)methyl]hydroxylamine](/img/structure/B15047667.png)
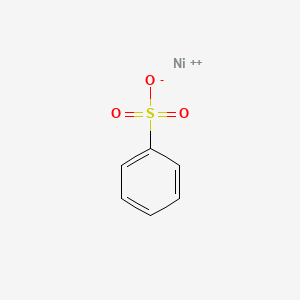
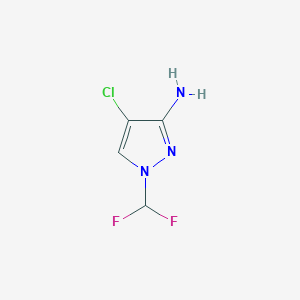
![Methyl 3-[(3-oxo-2-phenylbut-1-EN-1-YL)amino]benzoate](/img/structure/B15047692.png)
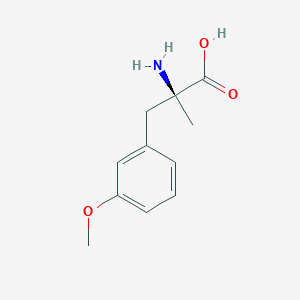
![3-(Dimethylamino)-1-[3-(trifluoromethoxy)-phenyl]prop-2-en-1-one](/img/structure/B15047709.png)
![[3-(diethylamino)propyl][(1-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B15047717.png)
![2-Amino-7-ethyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B15047718.png)
![4-[({[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}amino)methyl]-N,N-dimethylaniline](/img/structure/B15047719.png)

![N-[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]-5-methyl-1-(2-methylpropyl)-1H-pyrazol-3-amine](/img/structure/B15047724.png)
![N-[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-5-methyl-1-(2-methylpropyl)-1H-pyrazol-3-amine](/img/structure/B15047728.png)
